4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid
Description
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a quinoline-derived compound featuring a benzoic acid moiety linked via an amino group to a substituted quinoline core. The quinoline ring is modified with a trifluoromethyl group at position 7 and a methyl group at position 2, which may enhance its biological activity and physicochemical properties.
The 7-CF3 analog exhibits moderate anti-influenza virus activity (EC50 = 22.94 µM against H1N1) by targeting the RNA polymerase PA-PB1 subunit (PDB ID: 3CM8). Key interactions include:
- Pi-Pi stacking between the benzoic acid’s benzene ring and TRP704.
- A salt bridge between the carboxylic acid’s oxygen and LYS643 .
This compound’s scaffold aligns with quinoline-based antivirals like amodiaquine (EC50 = 6.3 µM), though it is less potent . Structural optimization efforts have generated derivatives (e.g., benzamide analogs G01–G26) to improve activity .
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPDKZNVANULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the quinoline derivative with benzoic acid, which can be achieved through a variety of coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid as an antiviral agent, particularly against influenza viruses.
Key Findings:
- The compound demonstrated significant anti-influenza activity against various strains, including H1N1 and H3N2.
- In cytopathic effect assays, it exhibited an effective concentration (EC50) of approximately 11.38 µM and a plaque inhibition concentration (IC50) of 0.23 µM against the H1N1 strain.
- The mechanism involves interaction with the ribonucleoprotein complex, inhibiting the PA−PB1 interaction crucial for viral replication .
Table 1: Antiviral Efficacy of this compound
| Virus Strain | EC50 (µM) | IC50 (µM) |
|---|---|---|
| H1N1 | 11.38 | 0.23 |
| H3N2 | TBD | TBD |
| Influenza B | TBD | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro studies revealed minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 128 µg/mL against various bacterial strains.
- The compound exhibited bactericidal properties with minimum bactericidal concentration (MBC) values similar to those required for inhibition.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 16 | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, showing promising results.
Key Findings:
- The compound induced apoptosis in cancer cells through modulation of apoptotic pathways.
- Cell viability assays indicated a reduction in viability across multiple cancer cell lines, including breast and lung cancers.
Table 3: Anticancer Efficacy of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A431 | TBD |
| MCF7 | TBD |
| H1975 | TBD |
Case Studies
Several studies have documented the biological significance of this compound:
- Antiviral Efficacy Study : A study published in International Journal of Molecular Sciences evaluated the antiviral activity against influenza strains, highlighting its mechanism through ribonucleoprotein interaction and significant inhibition rates .
- Antimicrobial Research : Research published in Molecules demonstrated the antimicrobial efficacy against resistant bacterial strains, emphasizing the importance of structural modifications to enhance potency.
- Anticancer Investigation : Another investigation focused on the compound's effects on human cancer cell lines, revealing dose-dependent inhibition of proliferation and induction of apoptosis.
Mechanism of Action
The mechanism of action of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the 7-CF3 analog , highlighting substituent effects on physicochemical properties and bioactivity:
*Melting point data for the 7-CF3 analog inferred from structurally similar F08. †Yield based on synthesis of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide derivatives . ‡Activity data specific to the 7-CF3 analog .
Key Observations:
Substituent Position and Activity: The 7-CF3 analog’s trifluoromethyl group at position 7 likely enhances target binding via hydrophobic interactions, whereas the 6-CF3 variant (F08) may exhibit reduced activity due to altered spatial orientation . Amodiaquine’s superior potency (EC50 = 6.3 µM) highlights the importance of a flexible diethylaminomethyl side chain, absent in the 7-CF3 analog .
Physicochemical Properties :
- High Melting Points : All analogs exhibit melting points >250°C, suggesting strong crystalline packing and thermal stability .
- Synthetic Yields : Yields for CF3-containing analogs (F08, F09, 7-CF3 analog ) exceed 85%, reflecting robust synthetic protocols .
Structural Optimization :
- Replacement of the benzoic acid with benzamide (G01–G26 derivatives) aims to improve cell permeability and target affinity .
Limitations:
- No direct data on the 2-methyl-7-CF3 variant were found; comparisons rely on structurally related compounds.
- EC50 values for F04–F09 are unavailable, limiting activity correlations.
Biological Activity
4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may impart diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Quinoline derivatives are known to exhibit a range of mechanisms, including:
- Inhibition of DNA synthesis : Many quinoline derivatives interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Enzyme inhibition : They can act as inhibitors of various enzymes involved in metabolic pathways.
- Reactive oxygen species (ROS) generation : Some studies suggest that these compounds may induce oxidative stress in target cells.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using the MTT assay. The findings revealed:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 10 | More potent |
| SUIT-2 | 15 | Less potent |
| HT-29 | 12 | More potent |
The compound was found to induce apoptosis in these cell lines, confirmed by Hoechst staining which indicated increased sub-G1 cell populations, suggesting cell cycle arrest and subsequent apoptosis .
Antibacterial and Antifungal Activity
The compound's antibacterial properties were assessed against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, indicating effective antibacterial action. Additionally, antifungal activity was observed against Candida albicans, with minimum inhibitory concentrations (MIC) supporting its potential as an antifungal agent.
Case Studies
- Cytotoxicity Studies : A series of quinoline derivatives were synthesized and tested for cytotoxicity. The compound demonstrated superior activity compared to traditional chemotherapeutics like cisplatin, particularly in breast and colon cancer models .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces ROS production in cancer cells, leading to oxidative stress and apoptosis. This mechanism is crucial for developing new therapeutic strategies targeting resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
